[(2-Fluorophenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine
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Overview
Description
(2-Fluorophenyl)methylamine is a chemical compound with the molecular formula C10H10FN3S This compound is notable for its unique structure, which includes a fluorophenyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with 1,2,3-thiadiazole-4-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It may be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and have similar bioactive properties.
Fluorophenyl derivatives: Compounds with a fluorophenyl group also exhibit similar chemical reactivity and biological activity.
Uniqueness
(2-Fluorophenyl)methylamine is unique due to the combination of the fluorophenyl group and the thiadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H10FN3S |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-N-(thiadiazol-4-ylmethyl)methanamine |
InChI |
InChI=1S/C10H10FN3S/c11-10-4-2-1-3-8(10)5-12-6-9-7-15-14-13-9/h1-4,7,12H,5-6H2 |
InChI Key |
ZJCOICFPILCHDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CSN=N2)F |
Origin of Product |
United States |
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